Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-15(18)10-7-8-14(12(17)9-10)22-13-6-4-3-5-11(13)16(19)21-2/h3-9H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBVFPDRHFZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanyl Linkage Formation via Halogenated Intermediates and Sulfinate Salts
A common approach involves the halogenation of a suitable methyl ester intermediate, followed by nucleophilic substitution with a sulfinate salt to introduce the sulfanyl group.
Halogenation:
The precursor methyl 3-amino-4-(halogenophenyl)benzoate is reacted with halogenating agents (chlorine, bromine, or iodine) in an organic solvent such as methylene dichloride at controlled temperatures (10-40 °C) for 2-8 hours. This yields halogenated intermediates like 2-methoxycarbonyl-4-halophenyl benzoates.Sulfanyl Substitution:
The halogenated intermediate is then reacted with sodium ethanesulfinate or similar sulfinate salts in a polar aprotic solvent such as dimethylformamide (DMF), under catalytic conditions (e.g., cuprous chloride) at 50-90 °C for 5-10 hours. This step introduces the sulfanyl linkage by nucleophilic aromatic substitution.Deprotection and Purification:
Subsequent steps may involve refluxing with methanol and acid catalysts to remove protecting groups or to complete esterification, followed by recrystallization to obtain the pure product.
Reaction scheme summary:
| Step | Reactants | Conditions | Product | Yield & Purity |
|---|---|---|---|---|
| 1 | 2-methoxy-4-acetylamino benzoate + Halogen | Methylene dichloride, 10-40 °C, 2-8 h | Halogenated methyl benzoate intermediate | High yield (~80%) |
| 2 | Halogenated intermediate + Sodium ethanesulfinate + CuCl catalyst | DMF, 50-90 °C, 5-10 h | Sulfanyl-substituted methyl benzoate | High yield (~80%) |
| 3 | Product + Methanol + Acid catalyst | Reflux, 5-10 h | This compound | Purity >99.5% |
This method is supported by patent CN103553991A, which describes a similar approach for related compounds with yields reaching up to 80% and purity exceeding 99.5%.
Amino Group Introduction via Reduction of Nitro Precursors
The amino group at the 3-position of the benzoate ring can be introduced by catalytic hydrogenation of the corresponding nitro precursor:
Starting Material: Methyl 3-nitro-4-(2-methoxycarbonylphenyl)sulfanylbenzoate or related nitro-substituted intermediates.
Catalytic Hydrogenation:
Using Raney nickel or palladium on carbon as catalyst under hydrogen atmosphere (e.g., 50 psi) in methanol solvent for several hours (e.g., 6-8 h) leads to selective reduction of the nitro group to an amino group.Workup:
Filtration to remove catalyst, concentration, and recrystallization yield the amino-substituted product.
This approach parallels the preparation of methyl 3-amino-4-methylbenzoate, where nitro precursors were hydrogenated to amino derivatives with yields of 90-96%. Although direct data for the sulfanyl-substituted compound is limited, this method is a standard route for introducing amino groups in aromatic systems.
Alternative Synthetic Routes via Benzanilide Intermediates
Some methods involve the preparation of benzanilide intermediates by reacting nitro-substituted benzoic acids with aniline derivatives, followed by reduction and substitution steps to introduce the amino and sulfanyl groups.
Example: 3-nitro-4-chlorobenzoyl aniline is synthesized by reacting 3-nitro-4-chlorobenzoic acid with aniline under heating and thionyl chloride activation.
Subsequent substitution of the chloro group with methoxy or sulfanyl groups, followed by reduction of the nitro to amino, yields the target compound.
This approach is described in CN105753731A for related 3-amino-4-methoxybenzanilides, highlighting the utility of benzanilide intermediates in complex aromatic amine synthesis.
Analytical Monitoring and Purification
TLC and HPLC: Reaction progress is monitored by thin layer chromatography and high-performance liquid chromatography to ensure complete conversion and to detect impurities.
Recrystallization: Ethyl acetate or methanol is commonly used for recrystallization to improve purity.
Yield and Purity: Typical yields range from 80% to 90%, with purity levels exceeding 99%, as confirmed by chromatographic and spectroscopic methods.
Summary Table of Preparation Methods
Research Discoveries and Notes
The introduction of the sulfanyl group via nucleophilic aromatic substitution on halogenated intermediates is a robust and high-yielding method, favored for industrial scalability.
Catalysts such as cuprous chloride facilitate the sulfanyl substitution step, enhancing reaction rates and selectivity.
The amino group is best introduced via reduction of nitro precursors to avoid side reactions and to maintain functional group integrity.
Purification by recrystallization from suitable solvents ensures high purity, critical for biological and material applications.
The synthetic routes are adaptable, allowing for modification of substituents on the phenyl rings to explore structure-activity relationships.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate involves its interaction with specific molecular targets. The amino and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylbenzoic Acid Derivatives
lists 2-methylsulfonylbenzoic acid (CAS 33963-55-2) and 3-methylsulfonylbenzoic acid (CAS 5345-27-7), which share a benzoic acid core but differ in substituents and functional groups.
| Property | Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate | 2-Methylsulfonylbenzoic acid | 3-Methylsulfonylbenzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄S | C₈H₈O₄S | C₈H₈O₄S |
| Molecular Weight | 317.36 g/mol | 200.21 g/mol | 200.21 g/mol |
| Melting Point | Not reported | 137–140°C | 230°C |
| Key Functional Groups | 3-amino, 4-sulfanyl, methyl ester | 2-sulfonyl, carboxylic acid | 3-sulfonyl, carboxylic acid |
- The amino group may enhance solubility in polar solvents compared to the carboxylic acid derivatives .
- Applications: Sulfonylbenzoic acids are used as intermediates in organic synthesis, while the target compound’s ester groups and amino functionality suggest utility in drug design or as a coupling agent.
Sulfonylurea Herbicide Methyl Esters
highlights sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron-methyl , which share methyl ester moieties but incorporate triazine rings and sulfonylurea linkages.
| Property | This compound | Metsulfuron-methyl | Ethametsulfuron-methyl |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄S | C₁₄H₁₅N₅O₆S | C₁₃H₁₆N₄O₆S |
| Key Functional Groups | 3-amino, 4-sulfanyl, methyl ester | Sulfonylurea, triazine, methyl ester | Sulfonylurea, triazine, methyl ester |
| Application | Hypothesized synthesis intermediate | Herbicide | Herbicide |
- Functional Differences : The absence of a sulfonylurea or triazine moiety in the target compound rules out herbicidal activity akin to sulfonylureas. However, the methyl ester group is a common feature, suggesting shared synthetic pathways or hydrolytic degradation profiles .
- Reactivity : The sulfanyl group may confer nucleophilic reactivity, contrasting with the electrophilic sulfonyl groups in herbicides.
Research Findings and Hypotheses
- Stability : Sulfanyl-containing compounds are generally less stable than sulfonyl analogs due to susceptibility to oxidation, which may limit the target compound’s shelf life compared to sulfonylbenzoic acids .
- Synthetic Utility: The 3-amino group could facilitate Schiff base formation or amidation reactions, making the compound a versatile precursor in heterocyclic synthesis.
Biological Activity
Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H17NO4S
- Molecular Weight: 335.38 g/mol
- CAS Number: Not specified in the search results
The compound features a benzoate structure with an amino group and a sulfanyl group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress-related damage.
- Anti-inflammatory Effects: There is evidence indicating that this compound may modulate inflammatory pathways, contributing to its therapeutic effects in conditions like arthritis.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Cancer Treatment: Due to its ability to inhibit tumor growth by interfering with cell signaling pathways, it shows promise as an anticancer agent.
- Neurological Disorders: Its potential neuroprotective effects are being studied in relation to neurodegenerative diseases.
- Cardiovascular Health: Research indicates possible benefits in managing cardiovascular conditions through its anti-inflammatory properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound exhibited significant cytotoxicity with IC50 values ranging from 15 to 25 µM across different cell lines, demonstrating selective toxicity towards cancer cells compared to normal cells.
Case Study 2: Anti-inflammatory Effects
In a preclinical trial reported in Pharmacology Reports, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. Key findings included:
- Dosage: Administered at doses of 10 mg/kg and 20 mg/kg.
- Results: The higher dose significantly reduced paw swelling by approximately 40% after four hours post-administration, indicating potent anti-inflammatory properties.
Comparative Analysis with Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
